molecular formula C22H22N4O4 B2451856 1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 903264-25-5

1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No.: B2451856
CAS No.: 903264-25-5
M. Wt: 406.442
InChI Key: BITYLCOWFSQGLB-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Biological Activity

1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a complex organic compound with potential biological activities. It combines structural elements from indole and piperazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, which may influence synaptic transmission and neurochemical pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids like anandamide, which are involved in pain modulation and inflammation .

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, piperazine derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities .

Analgesic Effects

The compound's potential as an analgesic has been highlighted through studies demonstrating its ability to modulate pain pathways. In animal models, similar compounds have shown efficacy in reducing tactile allodynia and thermal hyperalgesia .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
JNJ-1661010AnalgesicFAAH inhibition; increased endocannabinoids
4-NitrophenylpiperazineAntimicrobialDisruption of bacterial cell wall synthesis
Lansiumamide BAntifungalBroad-spectrum activity against fungal pathogens

Case Study 1: Analgesic Properties

A study involving a related piperazine derivative demonstrated significant analgesic effects in rat models. The compound was administered at varying dosages (10 µM and 25 µM) and showed concentration-dependent inhibition of pain responses associated with inflammatory conditions.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of piperazine derivatives was assessed against various bacterial strains. Results indicated that compounds similar to this compound exhibited notable inhibitory effects on growth rates of both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-15-20(18-5-3-4-6-19(18)23(15)2)21(27)22(28)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(29)30/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITYLCOWFSQGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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